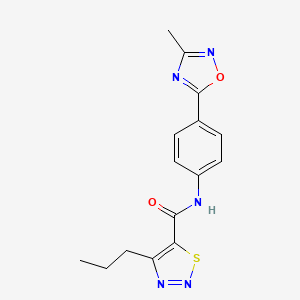

![molecular formula C22H22Br2N2O2 B2511463 6-(3,5-二溴-4-羟基苯基)-3,9,9-三甲基-6,8,10,11-四氢-5H-苯并[b][1,4]苯并二氮杂卓-7-酮 CAS No. 1024232-75-4](/img/structure/B2511463.png)

6-(3,5-二溴-4-羟基苯基)-3,9,9-三甲基-6,8,10,11-四氢-5H-苯并[b][1,4]苯并二氮杂卓-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its benzodiazepine core. Benzodiazepines are known for their central nervous system effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The presence of bromine atoms and a hydroxyphenyl group could further modulate its activity and pharmacokinetics.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-step reactions, including the formation of key intermediates and subsequent cyclization to form the benzodiazepine ring system. For example, the synthesis of various benzodiazepin-4-ones has been described, where key intermediates are cyclized under different conditions to yield the desired products . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies, such as the formation of an intermediate dihydrobenzodiazepinone followed by bromination and functionalization at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of benzodiazepines can be confirmed by techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The presence of substituents like bromine atoms and a hydroxy group can influence the conformation of the molecule and its crystalline form, which in turn affects its biological activity and interaction with biological targets.

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including bromination, which can introduce bromine atoms into the aromatic ring, as seen in the synthesis of mono- and dibromo derivatives . These reactions can be influenced by the reaction medium's acidity and the use of reagents like N-bromosuccinimide. The introduced bromine atoms can significantly alter the molecule's reactivity and its interaction with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of bromine atoms and a hydroxy group can affect the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.

科学研究应用

光致发光研究

- 一项专注于新型 N1-三唑并-4-(2-羟基苯基)-1,5-苯并二氮杂卓-2-酮的设计、合成和光致发光性质的研究,揭示了这些衍生物在聚集态下具有荧光发射的潜力。这表明在光物理学和材料科学中具有应用前景 (Ismail 等,2021)。

超声波增强合成

- 超声波辐照用于合成一系列新型 2-((E)2,3-二氢-2-(4-(苯硫基)苯基)苯并[b][1,4]噻并卓-4-基)苯酚衍生物,表明了一种对这类化合物更有效且环保的合成方法 (Chate 等,2011)。

立体化学表征

- 对 1,2,7,11b-四氢吡咯并[1,2-d][1,4]苯并二氮杂卓-3,6(5H)-二酮进行了研究,包括使用核磁共振波谱对其合成和立体化学表征。这增加了对苯并二氮杂卓衍生物构象性质的理解 (Aversa 和 Giannetto,1984)。

新型苯并二氮杂卓的合成

- 一项关于新型设计苯并二氮杂卓合成的研究,包括它们的临床和不良反应,突出了这些化合物广泛的潜在应用和作用 (Edinoff 等,2022)。

杂环系统中的环化反应

- 对六元和七元杂环系统中的环化反应的研究,包括 2,3-二氢-4-(2-羟基苯基)-1,5-苯并噻并卓的合成,提供了对这些化合物的化学性质和反应性的见解 (Curtze 和 Thomas,1974)。

非对映选择性合成

- 一项关于刚性 3-烯胺基-1,5-苯并二氮杂卓非对映选择性合成的研究显示出高收率和优异的非对映选择性,为立体化学复杂分子的合成开辟了新途径 (Chniti 等,2018)。

属性

IUPAC Name |

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O2/c1-11-4-5-15-16(6-11)26-20(12-7-13(23)21(28)14(24)8-12)19-17(25-15)9-22(2,3)10-18(19)27/h4-8,20,25-26,28H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFWVFPKJFLPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)

![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)

![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)